An In-depth Technical Guide to 2,4,5-Trifluorothioanisole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4,5-Trifluorothioanisole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluorothioanisole is a fluorinated aromatic organosulfur compound with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring of the thioanisole scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of 2,4,5-Trifluorothioanisole, along with insights into its synthesis, reactivity, and potential applications in drug discovery and development.
Core Physical and Chemical Properties
While comprehensive experimental data for 2,4,5-Trifluorothioanisole is not widely available in the public domain, key identifiers and some physical properties have been established.
| Property | Value | Source |
| CAS Number | 54378-74-4 | Alfa Chemistry[1] |
| Molecular Formula | C₇H₅F₃S | Alfa Chemistry[1] |
| Molecular Weight | 178.2 g/mol | Alfa Chemistry[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
The lack of readily available experimental data for properties such as boiling point, melting point, density, and refractive index highlights the specialized nature of this compound and suggests it is primarily used in research and development contexts.
Synthesis of 2,4,5-Trifluorothioanisole
A probable synthetic pathway would involve the reaction of 1,2,4,5-tetrafluorobenzene with sodium thiomethoxide. The high electrophilicity of the carbon atoms in the tetrafluorobenzene ring, a result of the strong electron-withdrawing nature of the fluorine atoms, facilitates attack by the nucleophilic thiomethoxide anion.
Proposed Experimental Protocol:
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Reaction Setup: A solution of 1,2,4,5-tetrafluorobenzene in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Nucleophile Addition: Sodium thiomethoxide is added portion-wise to the stirred solution at room temperature or with gentle cooling to control any potential exotherm.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
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Workup: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield 2,4,5-Trifluorothioanisole.
Proposed synthetic workflow for 2,4,5-Trifluorothioanisole.
Spectral Characterization (Predicted)
While specific experimental spectra for 2,4,5-Trifluorothioanisole are not available, the expected spectral characteristics can be predicted based on the analysis of similar compounds.
1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) with a chemical shift likely in the range of δ 2.4-2.6 ppm. The aromatic region would display complex multiplets for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the neighboring fluorine atoms.
13C NMR: The carbon NMR spectrum would show a signal for the methyl carbon around δ 15-20 ppm. The aromatic region would exhibit four distinct signals for the fluorinated and protonated carbons, with their chemical shifts significantly influenced by the attached fluorine atoms. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, leading to splitting of these signals.
19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing such compounds and would be expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (JFF) would be characteristic of the substitution pattern.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
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C-H stretching of the methyl group and aromatic ring (around 2900-3100 cm⁻¹).
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C-F stretching vibrations, which are typically strong and appear in the region of 1000-1350 cm⁻¹.
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Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
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C-S stretching , which is generally weak and can be difficult to assign, appearing in the 600-800 cm⁻¹ range.
Reactivity and Stability
2,4,5-Trifluorothioanisole is expected to be a stable compound under standard laboratory conditions. The presence of three electron-withdrawing fluorine atoms on the aromatic ring deactivates it towards electrophilic aromatic substitution. Conversely, the ring is activated for further nucleophilic aromatic substitution, although the existing substitution pattern may direct incoming nucleophiles to specific positions.
The thioether moiety is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide, would likely yield the corresponding sulfoxide, and stronger oxidizing agents could lead to the sulfone.
Conceptual reactivity of 2,4,5-Trifluorothioanisole.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability and overall pharmacokinetic profiles.
While specific applications of 2,4,5-Trifluorothioanisole in drug development have not been widely reported, its structural motifs are relevant to medicinal chemistry. The trifluorinated phenyl ring can serve as a bioisostere for other chemical groups and can be used to fine-tune the electronic and steric properties of a lead compound. The thioether linkage provides a handle for further chemical modification or can itself participate in interactions with biological targets. Given the interest in fluorinated compounds in drug discovery, 2,4,5-Trifluorothioanisole represents a valuable building block for the synthesis of novel bioactive molecules.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Hazards: Thioanisoles are known for their strong, unpleasant odor. Fluorinated aromatic compounds may have toxicological properties that are not fully characterized. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
2,4,5-Trifluorothioanisole is a specialized chemical with potential utility in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its physical properties and reactivity are limited, its synthesis can be reasonably predicted based on established chemical principles. The unique combination of a trifluorinated aromatic ring and a thioether functional group makes it an interesting building block for the design and synthesis of novel molecules with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow, further investigation into the properties and applications of 2,4,5-Trifluorothioanisole is warranted.
